
(3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Übersicht
Beschreibung
3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, also known as AATDM, is an organic compound of the azetidinone family. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, an oxygen atom, a carbon atom, and a sulfur atom. AATDM has been used in various scientific research applications, including in the synthesis of novel compounds, as a catalyst for reactions, and as a potential therapeutic agent. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AATDM.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Heterocyclic Compounds
A study explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, specifically azetidinones and thiazolidinones, derived from substituted benzothiazoles. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential pharmacological significance (Mistry & Desai, 2006).
Antimicrobial and Anticancer Agents
Another research effort focused on synthesizing novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives. These compounds showed promising in vitro antimicrobial and anticancer activities, outperforming reference drugs in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Evaluation of Benzotriazoles
Research on novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial and antifungal activities alongside excellent anticonvulsant activity for certain compounds. This illustrates the potential of such heterocyclic compounds in developing new anticonvulsant drugs (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Silver Complexes in Chemotherapy
A study on novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting Thioredoxin Reductase (TrxR) showed significant in vitro antitumor activity. These complexes were more effective than cisplatin against various cancer cell lines, highlighting their potential as chemotherapeutic tools (Pellei et al., 2023).
Anticoronavirus and Antitumoral Activity
The discovery of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones highlighted the structural impact on biological properties. These compounds exhibited promising in vitro anticoronavirus and antitumoral activities, with mode-of-action studies indicating inhibition of tubulin polymerization as a mechanism for antitumoral activity (Jilloju et al., 2021).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-5-8(16-6(2)11-5)9(15)14-3-7(4-14)12-13-10/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQOLGBKIWXURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



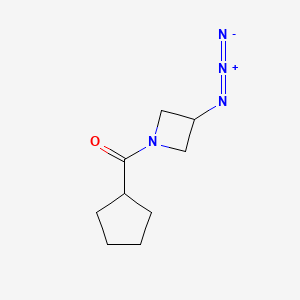


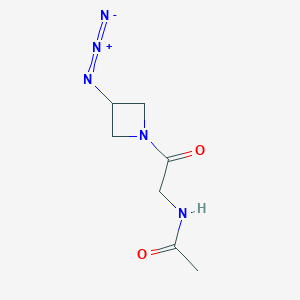
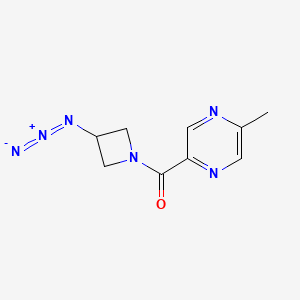

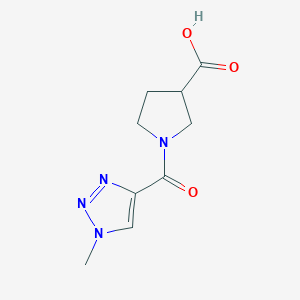
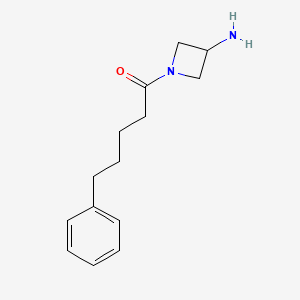
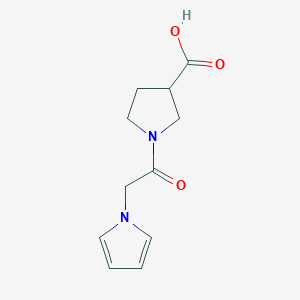

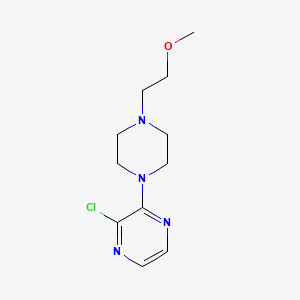
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)